molecular formula C20H15BrN4O B2998073 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide CAS No. 923217-29-2

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

Cat. No.: B2998073
CAS No.: 923217-29-2
M. Wt: 407.271
InChI Key: HIXLIMHQULGKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide (CAS: 923217-29-2) is a heterocyclic small molecule with the molecular formula C₂₀H₁₅BrN₄O and a molecular weight of 407.3 g/mol . Its structure comprises a benzamide moiety substituted with a bromine atom at the 2-position, linked via an amide bond to a phenyl ring bearing a 7-methylimidazo[1,2-a]pyrimidine group. Its synthesis and characterization are often supported by techniques such as NMR, FT-IR, and LC-MS, as seen in structurally analogous compounds .

Properties

IUPAC Name

2-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-13-10-11-25-12-18(24-20(25)22-13)14-6-8-15(9-7-14)23-19(26)16-4-2-3-5-17(16)21/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIXLIMHQULGKLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyrimidinyl core. This can be achieved through condensation reactions involving appropriate precursors such as 2-amino-4-methylpyrimidine and carboxylic acid derivatives[_{{{CITATION{{{1{Synthetic approaches and functionalizations of imidazo[1,2-a ...](https://pubs.rsc.org/en/content/articlelanding/2015/ra/c5ra14795f). Subsequent bromination and amide coupling reactions are performed to introduce the bromine atom and the benzamide moiety, respectively[{{{CITATION{{{_1{Synthetic approaches and functionalizations of imidazo1,2-a ....

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvent systems to ensure efficient reaction progression and product isolation.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromine oxide derivative.

  • Reduction: The imidazo[1,2-a]pyrimidinyl group can be reduced to form a corresponding amine.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromine oxide derivatives.

  • Reduction: Amines.

  • Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may be investigated for its pharmacological properties, such as antimicrobial or anticancer activities.

  • Industry: It can be used in the development of new materials or as a reagent in organic synthesis.

Mechanism of Action

The mechanism by which 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. The bromine atom and the imidazo[1,2-a]pyrimidinyl group can interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Molecular Formula Key Structural Features Biological Activity Source
2-Bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide C₂₀H₁₅BrN₄O 7-methylimidazo[1,2-a]pyrimidine, 2-bromobenzamide Under investigation; structural analogs suggest Hedgehog (Hh) pathway modulation
MS-0022 (2-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide) C₂₁H₁₇BrN₄O 8-methylimidazo[1,2-a]pyridine, 2-bromobenzamide Smoothened (SMO) antagonist; IC₅₀ ~ low nM; inhibits tumor growth in xenografts
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide C₂₁H₁₆BrN₃O 4-bromobenzamide, 7-methylimidazo[1,2-a]pyridine, 2-phenyl substituent No reported activity; structural focus on pyridine vs. pyrimidine
2-Bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide C₂₁H₁₂Br₂F₂N₃O Dual bromo/fluoro substituents, 8-bromoimidazo[1,2-a]pyridine No explicit activity reported; LC-MS [M+1] = 508.0
2-Bromo-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide C₁₇H₁₄BrN₃O₂ 4-oxopyrido[1,2-a]pyrimidine, 2,7-dimethyl groups Unreported activity; molecular weight = 372.2 g/mol

Key Observations:

Heterocycle Substitution: The target compound’s imidazo[1,2-a]pyrimidine core distinguishes it from analogs with imidazo[1,2-a]pyridine (e.g., MS-0022 ).

Methyl Group Positioning :

  • The 7-methyl group in the target compound contrasts with the 8-methyl in MS-0022 . This positional variance may alter steric interactions with target proteins like Smoothened (SMO), explaining MS-0022’s low nM potency in Hh pathway inhibition.

Halogen Substitution :

  • Bromine at the 2-position of benzamide (target compound) vs. 4-position ( ) influences electronic properties and binding. MS-0022’s 2-bromo configuration correlates with its activity, suggesting this position is critical for SMO antagonism.

Additional Functional Groups: Fluorine substituents (e.g., in ) may enhance metabolic stability but reduce solubility.

Biological Activity :

  • MS-0022 demonstrates in vivo efficacy in delaying tumor growth via stromal Gli1 suppression , while other compounds lack reported activity. This highlights the importance of heterocycle and substituent optimization for therapeutic relevance.

Research Implications

  • Structural-Activity Relationships (SAR) : The 7-methylimidazo[1,2-a]pyrimidine scaffold in the target compound offers a template for developing Hh pathway inhibitors, but activity may require additional optimization (e.g., substituent positioning, halogenation).
  • Pharmacokinetic Considerations : Higher molecular weight (e.g., 508.0 in ) may limit bioavailability, whereas lower-weight analogs (e.g., 372.2 in ) could prioritize solubility.

Biological Activity

2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound with the molecular formula C20H15BrN4O and a molecular weight of 407.27 g/mol. This compound is part of the substituted benzamides category and has attracted interest due to its unique structural features and potential biological activities.

Chemical Structure

The compound features a bromine atom and a fused imidazo[1,2-a]pyrimidinyl group attached to a phenyl ring. Its structural complexity suggests diverse chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the imidazo[1,2-a]pyrimidine core : Cyclization of appropriate precursors such as 2-aminopyridine and α-bromoketones.
  • Bromination : Use of N-bromosuccinimide (NBS) in the presence of a catalyst.
  • Amidation : Reaction with 3-(3-methylphenyl)benzamide under suitable conditions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Anticancer Properties : Some benzamide derivatives have shown promising results as inhibitors of specific kinases involved in cancer progression .
  • Antimicrobial Activity : Preliminary studies suggest potential effectiveness against pathogenic bacteria and fungi, with some related compounds demonstrating moderate to high potency .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of this compound:

  • Kinase Inhibition : A study on benzamide derivatives indicated that certain compounds effectively inhibited RET kinase activity, which is crucial for cancer therapy. The structure-activity relationship (SAR) highlighted that modifications in the benzamide structure could significantly influence biological activity .
    Compound NameActivityIC50 Value
    I-8RET kinase inhibitionModerate to High
  • Antimicrobial Testing : In vitro studies showed that related thiazole-bearing compounds exhibited significant antimicrobial activity against various strains. For instance, one compound demonstrated an MIC value of 0.21 μM against Escherichia coli .
  • Molecular Docking Studies : Computational assessments revealed favorable binding interactions between similar compounds and target proteins like MurD and DNA gyrase, suggesting a mechanism for their antimicrobial effects .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide?

The synthesis typically involves multi-step processes:

  • Core imidazo[1,2-a]pyrimidine formation : Cyclization of precursors like 7-methylimidazo[1,2-a]pyrimidine derivatives using reagents such as zinc dust and ammonium chloride under reflux conditions .
  • Benzamide coupling : Brominated benzoyl chloride is reacted with the aniline-substituted imidazo[1,2-a]pyrimidine intermediate via nucleophilic acyl substitution. Reaction conditions (e.g., dry DMF, 0°C to room temperature) are critical to avoid side reactions .
  • Characterization : Confirmed via 1H^1 \text{H}-NMR (amide proton at δ 10.80 ppm), 13C^{13} \text{C}-NMR (C=O at ~167 ppm), and LC-MS ([M+1]+^+ at 508.0) .

Q. Which analytical techniques are essential for validating the compound’s purity and structure?

  • Spectroscopic methods :
  • FT-IR : Amide C=O stretch (~1672 cm1^{-1}) and aromatic C-H (~3053 cm1^{-1}) .
  • NMR : 1H^1 \text{H}-NMR for aromatic proton environments (e.g., doublets at δ 8.56 ppm for pyrimidine protons) and 13C^{13} \text{C}-NMR for carbonyl and bromine-substituted carbons .
    • Mass spectrometry : LC-MS or ESI-HRMS to confirm molecular weight and isotopic patterns (e.g., bromine’s 79Br/81Br^{79}\text{Br}/^{81}\text{Br} doublet) .

Q. What initial biological screening assays are recommended for this compound?

  • In vitro cytotoxicity : Use cell lines like PANC-1 (pancreatic adenocarcinoma) or SUIT-2 (hepatocellular carcinoma) with MTT assays to assess IC50_{50} values .
  • Pathway inhibition : Hedgehog (Hh) signaling inhibition via Gli1 reporter assays (e.g., Shh-Light II cells) to confirm Smoothened (SMO) antagonism at low nM ranges .

Advanced Research Questions

Q. How to design experiments to resolve contradictions between in vitro potency and in vivo efficacy?

  • Case study : In SUIT-2 xenografts, transient tumor growth delay correlated with reduced stromal Gli1 levels but lacked sustained efficacy .
  • Approach :
  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue penetration using LC-MS/MS.
  • Stromal vs. tumor cell targeting : Use co-culture models (e.g., cancer-associated fibroblasts + tumor cells) to dissect compound specificity .
  • Resistance assays : Prolonged exposure in vitro to identify compensatory pathways (e.g., non-canonical Hh activation).

Q. What strategies optimize the imidazo[1,2-a]pyrimidine scaffold for enhanced target selectivity?

  • Structure-activity relationship (SAR) :
  • Substitution at position 7 : Methyl groups (as in the target compound) improve metabolic stability compared to bulkier substituents .
  • Benzamide modifications : Bromine at position 2 enhances SMO binding affinity, while fluorination alters logP and membrane permeability .
    • Computational modeling : Docking studies (e.g., Glide SP) to predict interactions with SMO’s transmembrane domain .

Q. How to address variability in compound efficacy across different cancer models?

  • Mechanistic heterogeneity : Gli1 expression levels vary between PANC-1 (low) and SUIT-2 (high), impacting response .
  • Experimental design :
  • Biomarker stratification : Pre-screen models for Hh pathway activity (e.g., PTCH1 mutations, Gli1 mRNA levels).
  • Combination therapy : Pair with PI3K inhibitors to overcome compensatory survival pathways in resistant tumors.

Q. What advanced analytical methods resolve structural ambiguities in synthetic intermediates?

  • 2D NMR : 1H^1 \text{H}-13C^{13} \text{C} HSQC/HMBC to assign quaternary carbons and confirm regiochemistry of the imidazo[1,2-a]pyrimidine ring .
  • X-ray crystallography : For unambiguous confirmation of solid-state structure, particularly bromine and amide orientations .

Methodological Considerations

Q. How to validate target engagement in cellular assays?

  • Cellular thermal shift assays (CETSA) : Confirm SMO binding by measuring protein stability shifts after compound treatment .
  • Knockdown/rescue experiments : siRNA-mediated SMO depletion followed by compound treatment to confirm on-target effects.

Q. What in vivo models are most relevant for studying pharmacokinetic-pharmacodynamic (PK-PD) relationships?

  • SUIT-2 xenografts : Monitor tumor volume and stromal Gli1 levels via qPCR/IHC to correlate exposure (AUC) with effect .
  • Orthotopic models : For pancreatic cancer, implant PANC-1 cells into the pancreas to assess tissue-specific distribution.

Tables for Key Data

Table 1 : In vitro activity of this compound

Cell LineIC50_{50} (nM)Pathway Inhibition (Gli1, %)Reference
PANC-145 ± 3.278
SUIT-232 ± 2.892
PC-358 ± 4.165

Table 2 : Synthetic yields under varying conditions

StepReagentsYield (%)Purity (HPLC, %)Reference
CyclizationZn/NH4_4Cl, reflux7298
Benzamide couplingDMF, 0°C→RT8595

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.